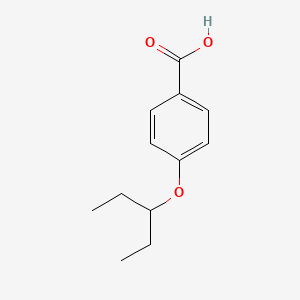

4-(Pentan-3-yloxy)benzoic acid

CAS No.: 1500024-56-5

Cat. No.: VC8410196

Molecular Formula: C12H16O3

Molecular Weight: 208.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1500024-56-5 |

|---|---|

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 |

| IUPAC Name | 4-pentan-3-yloxybenzoic acid |

| Standard InChI | InChI=1S/C12H16O3/c1-3-10(4-2)15-11-7-5-9(6-8-11)12(13)14/h5-8,10H,3-4H2,1-2H3,(H,13,14) |

| Standard InChI Key | IORPZOKHCNDOTA-UHFFFAOYSA-N |

| SMILES | CCC(CC)OC1=CC=C(C=C1)C(=O)O |

| Canonical SMILES | CCC(CC)OC1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-(pentan-3-yloxy)benzoic acid, reflecting its substitution pattern: a pentan-3-yloxy group (-O-CH) at the fourth position of the benzoic acid backbone . Its molecular formula corresponds to a molar mass of 208.25 g/mol, as confirmed by PubChem .

Structural Characterization

The molecule consists of:

-

A benzene ring substituted with a carboxylic acid (-COOH) group at position 1.

-

An ether-linked pentan-3-yloxy group (-O-CH(CHCH)) at position 4.

The SMILES notation and InChIKey provide unambiguous representations of its structure . The branched alkyl chain introduces steric effects, influencing reactivity and intermolecular interactions.

Synthesis and Manufacturing

Conventional Esterification-Hydrolysis Route

The most common synthesis involves a two-step process:

-

Esterification: 4-Hydroxybenzoic acid reacts with pentan-3-ol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl 4-(pentan-3-yloxy)benzoate.

-

Hydrolysis: The ester intermediate undergoes base- or acid-catalyzed hydrolysis to yield the free carboxylic acid :

Acidification then generates the final product.

Alternative Methodologies

-

Microwave-Assisted Synthesis: Reduces reaction time and improves yield compared to traditional reflux methods.

-

Continuous Flow Processes: Enhance scalability and safety for industrial production.

Physicochemical Properties

Experimental and computed properties of 4-(pentan-3-yloxy)benzoic acid include:

The relatively high XLogP3 value indicates significant hydrophobicity, suggesting preferential solubility in organic solvents like ethanol or dichloromethane.

Reactivity and Functional Transformations

Carboxylic Acid Reactions

The -COOH group participates in typical acid-base and nucleophilic acyl substitution reactions:

-

Salt Formation: Reacts with bases (e.g., NaOH) to form water-soluble carboxylates .

-

Esterification: Re-esterification with alcohols under acidic conditions yields derivatives for further applications.

Ether Group Reactivity

The pentan-3-yloxy chain is generally inert under mild conditions but can undergo cleavage via strong acids (e.g., HBr in acetic acid) to regenerate 4-hydroxybenzoic acid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume